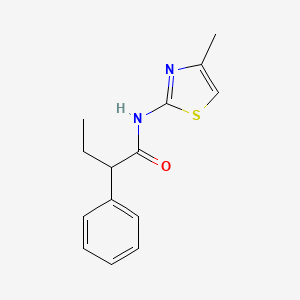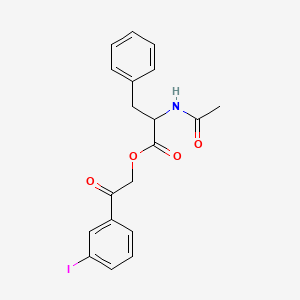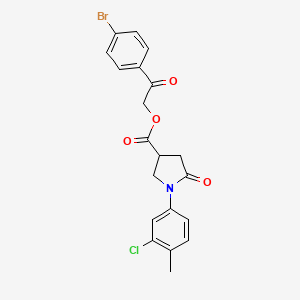![molecular formula C15H14F3N3O4S B3981419 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3981419.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide
Descripción general
Descripción
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide, also known as NITD-008, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NITD-008 has been found to have antiviral properties, making it a promising candidate for the treatment of viral infections.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves the inhibition of Hsp90, which is a chaperone protein that is required for the proper folding and function of many cellular proteins, including those involved in viral replication. By inhibiting Hsp90, this compound disrupts the normal functioning of the host cell, making it difficult for the virus to replicate and spread.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. The compound has been found to have good bioavailability and pharmacokinetic properties, allowing it to be easily administered to animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide in lab experiments is its broad-spectrum antiviral activity. The compound has been shown to be effective against a wide range of viruses, making it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral therapies. However, one limitation of using this compound in lab experiments is its high cost, which may limit its availability to researchers with limited funding.
Direcciones Futuras
There are several future directions for the development of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide as an antiviral agent. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another area of research is the development of combination therapies that include this compound and other antiviral agents to improve the overall efficacy of the treatment. Finally, there is a need for further research to understand the mechanism of action of this compound and its potential applications in the treatment of other viral infections.
Aplicaciones Científicas De Investigación
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of a wide range of viruses, including dengue, Zika, and Ebola viruses. The compound has been shown to target the host cell factor, Hsp90, which is essential for viral replication. By inhibiting Hsp90, this compound prevents the virus from replicating, thereby reducing the viral load in infected cells.
Propiedades
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)11-6-7-13(14(10-11)21(22)23)19-8-9-20-26(24,25)12-4-2-1-3-5-12/h1-7,10,19-20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXUSZYABFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide hydrochloride](/img/structure/B3981364.png)

![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3981382.png)
![(4-fluoro-3-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3981392.png)


![4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3981421.png)
![1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane](/img/structure/B3981423.png)
![1-(ethylsulfonyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3981437.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride](/img/structure/B3981457.png)